molecular formula C8H12N4O2S B5918709 N,N-BIS(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE-3-SULFONAMIDE

N,N-BIS(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE-3-SULFONAMIDE

Cat. No.: B5918709
M. Wt: 228.27 g/mol
InChI Key: GYEIEJZMOVUCTH-UHFFFAOYSA-N
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Description

N,N-BIS(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE-3-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine. The presence of prop-2-en-1-yl groups adds to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE-3-SULFONAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of appropriate precursors under controlled conditions. The sulfonamide group is then introduced through sulfonation reactions, often using reagents like sulfonyl chlorides. The prop-2-en-1-yl groups are added via alkylation reactions, where the triazole-sulfonamide intermediate is treated with allyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-BIS(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE-3-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-BIS(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE-3-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N,N-BIS(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE-3-SULFONAMIDE involves its interaction with specific molecular targets. The triazole ring and sulfonamide group can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The prop-2-en-1-yl groups enhance its reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-BIS(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOLE-3-SULFONAMIDE is unique due to its combination of a triazole ring and sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,N-bis(prop-2-enyl)-1H-1,2,4-triazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c1-3-5-12(6-4-2)15(13,14)8-9-7-10-11-8/h3-4,7H,1-2,5-6H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEIEJZMOVUCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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